N-(4-Methoxyphenyl)benzamide

説明

N-(4-Methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-Methoxyphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

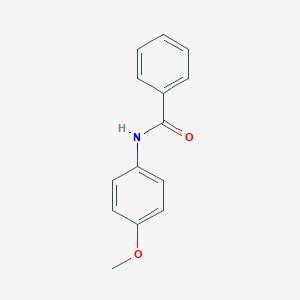

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO\

- IUPAC Name : this compound

- Structural Representation :

Synthesis typically involves the reaction of 4-methoxyaniline with benzoyl chloride under suitable conditions to form the amide bond, often utilizing solvent systems like dichloromethane or ethanol.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit significant cytotoxicity in MCF-7 breast cancer cells, with IC values ranging from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 10 - 33 |

| MDA-MB-231 (TNBC) | 23 - 33 |

The mechanism of action is believed to involve tubulin destabilization, leading to cell cycle arrest and apoptosis in affected cells. Flow cytometry analysis demonstrated that treatment with this compound resulted in G2/M phase arrest in MCF-7 cells .

Enzyme Inhibition

This compound derivatives have been evaluated for their inhibitory effects on ectonucleotidases (h-NTPDases), which play crucial roles in various physiological and pathological processes such as thrombosis and inflammation. The compound has shown promising results as a selective inhibitor, particularly against h-NTPDase2, with an IC value in the sub-micromolar range .

| Enzyme | IC50 (μM) |

|---|---|

| h-NTPDase2 | 0.72 ± 0.11 |

| h-NTPDase3 | 0.72 ± 0.11 |

Molecular docking studies have further elucidated its binding interactions with active site residues of these enzymes, suggesting a strong affinity and specificity which could be exploited for therapeutic purposes.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. The compound exhibited significant inhibition against various fungal strains, making it a candidate for further development as an antifungal agent .

Case Studies and Research Findings

- Antiproliferative Effects : A study evaluating the effects of various benzamide derivatives found that those containing methoxy groups exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts .

- Enzyme Inhibition Profile : Research focused on sulfamoyl-benzamide derivatives revealed that modifications at the para-position significantly affected inhibitory potency against h-NTPDases, with N-(4-methoxyphenyl) derivatives showing superior activity .

- Toxicity Assessments : Toxicity studies conducted on zebrafish embryos indicated that while some derivatives were effective against pathogens, they also exhibited varying degrees of toxicity, necessitating careful evaluation during drug development .

科学的研究の応用

Chemical and Physical Properties

- Molecular Formula : CHNO

- Molecular Weight : 229.26 g/mol

- IUPAC Name : N-(4-methoxyphenyl)benzamide

- Functional Groups : Benzamide, methoxy group

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows for various modifications, making it a versatile intermediate in the synthesis of more complex organic molecules. It can participate in reactions such as:

- Electrophilic Aromatic Substitution : The methoxy group enhances the electron density on the aromatic ring, facilitating substitution reactions.

- Amide Coupling Reactions : It can be used to synthesize other amides through coupling with different carboxylic acids.

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.

- Antimicrobial Properties : Studies have shown that this compound demonstrates activity against various bacteria and fungi. For example, it has been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It has been evaluated against several cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | TBD | Induction of apoptosis |

| MEL-8 | TBD | Cell cycle arrest |

| U-937 | TBD | Inhibition of proliferation |

Note: TBD indicates that specific IC50 values are yet to be determined in current literature.

Study on Anticancer Efficacy

A recent study explored the cytotoxic effects of this compound on various cancer cell lines. The findings indicated significant cytotoxicity, particularly against breast adenocarcinoma (MCF-7) cells. The mechanism involved induction of apoptosis and disruption of cell cycle progression.

Mechanistic Insights

Research has suggested that the compound's ability to inhibit enzymes such as tyrosinase may extend its utility beyond cosmetic applications into therapeutic realms, such as antifungal treatments. Its structural similarity to known bioactive compounds supports its potential as a therapeutic agent.

Summary of Applications

This compound is a compound with diverse applications across multiple scientific disciplines:

- In Chemistry : It is utilized as an intermediate for synthesizing complex organic compounds.

- In Biology : It shows promise as an antimicrobial and anticancer agent, with ongoing research into its mechanisms of action.

- In Medicine : Its structural characteristics suggest potential therapeutic applications, warranting further investigation.

特性

IUPAC Name |

N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-9-7-12(8-10-13)15-14(16)11-5-3-2-4-6-11/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEBHMMBUBEEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225705 | |

| Record name | N-(4-Methoxyphenyl)benzoic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7472-54-0 | |

| Record name | N-(4-Methoxyphenyl)benzoic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007472540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methoxyphenyl)benzoic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。